12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Description
Properties
Molecular Formula |
C20H16FN3O |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C20H16FN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23) |
InChI Key |
QCUDLPRHYLFHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Initial Interaction : The reaction begins with the condensation of 2-aminobenzimidazole (3 ) and arylglyoxal (4 ) to form a zwitterionic intermediate (6 ) under mild conditions.
-
Cyclization : Intermediate 6 undergoes Michael addition with 1,3-diketone (5 ), leading to a tautomerized intermediate (A or B ).
-
Product Formation :
Table 1: Reaction Conditions and Product Ratios
| Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) | Minor Product | Yield (%) |
|---|---|---|---|---|---|---|
| Ethanol | 100 | 6 | 10a–f | 65–78 | 11a–f | 10–15 |
| DMF | 120 | 4 | 11a–f | 60–75 | 10a–f | 5–10 |
Data adapted from optimization studies.
Solvent-Free Condensation
An alternative approach employs solvent-free conditions for synthesizing tetrahydrobenzimidazoquinazolinones. This method uses aldehydes and cyclic β-diketones with 2-aminobenzimidazole under thermal activation.
Key Advantages
Table 2: Solvent-Free Reaction Parameters
| Reactant 1 | Reactant 2 | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Aminobenzimidazole | 4-Fluorobenzaldehyde | 120 | 30 | 72 |
| 2-Aminobenzimidazole | 1,3-Cyclohexanedione | 120 | 45 | 68 |
Reproduced from solvent-free optimization studies.
Catalytic Systems and Reaction Optimization
Recent advances explore heterogeneous catalysts (e.g., MIL-101(Cr)) for analogous quinazolinone syntheses, though their application to the target compound remains unreported. These systems enhance atom economy and reusability.
Chemical Reactions Analysis
Reaction Mechanism
The synthesis involves a stepwise mechanism :
-
Formation of a Zwitterionic Intermediate : Interaction of 2-aminobenzimidazole with arylglyoxal and dimedone generates a kinetically controlled intermediate.
-
Cyclocondensation : Prolonged heating in high-boiling solvents drives the intermediate toward cyclization, forming the fused benzimidazoquinazolinone structure.
-
Isomer Control : Solvent choice (e.g., DMF vs ethanol) influences product selectivity. Acidic conditions favor quinazolinones, while DMF promotes imidazolium derivatives .
Comparative Analysis of Reaction Conditions
| Parameter | Ethanol Conditions | DMF Conditions |
|---|---|---|
| Product | Predominantly quinazolinones (10 series) | Predominantly imidazolium derivatives (11 series) |
| Yield | Moderate (60–80%) | Higher yields for isomers (e.g., 11b: ~70%) |
| Heating Method | Reflux or microwave (150°C, 10 min) | Microwave (150°C, 10 min) |
| Selectivity Factors | Acidic medium promotes enolization | DMF stabilizes imidazolium tautomers |
Data adapted from multicomponent reaction studies .
Structural and Functional Relationships
The compound’s fluorophenyl substituent enhances lipophilicity and biological activity. Related compounds with different substituents (e.g., nitro, bromo) exhibit varied pharmacological profiles, emphasizing the role of substituent effects in reactivity and function .
Scientific Research Applications
Pharmacological Applications
The primary applications of 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one are in the fields of antimicrobial and anticancer research:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For example, derivatives of this compound have been screened for their efficacy against various pathogens, showing promising results in inhibiting growth .
- Anticancer Potential : Research indicates that the compound may exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves the induction of apoptosis in malignant cells, making it a subject of interest for cancer therapeutics.
Synthesis Methodologies
The synthesis of This compound typically involves multi-step organic reactions. Key methodologies include:
- Cyclization Reactions : The formation of the benzimidazole and quinazolinone rings is crucial. These reactions often utilize starting materials that contain nitrogen and carbon functionalities conducive to forming the desired heterocyclic structure.
- Functionalization : The introduction of the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or other coupling reactions that enhance the compound's biological profile.
Case Studies
Several studies have documented the biological activities and synthetic approaches related to this compound:
- Antimicrobial Screening : A study evaluated various derivatives of similar compounds for their antibacterial and antifungal activities. Results indicated that certain derivatives exhibited superior activity compared to standard antibiotics .
- Cytotoxicity Assays : Research involving cell line assays demonstrated that some derivatives could significantly reduce cell viability in cancer models. The findings suggest potential pathways for further development into anticancer agents .
Mechanism of Action
The mechanism of action of 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Comparisons
- Solvent-Free vs. Ultrasound-Assisted Synthesis: Solvent-free methods for phenyl and chlorophenyl analogs yield >80% under catalytic conditions . Ultrasound-assisted synthesis of benzimidazo[2,1-b]quinazolinones with 4-methoxybenzaldehyde led to by-products (e.g., 4-methoxybenzyl alcohol), reducing yields to ~60% . Fluorophenyl’s stronger electron-withdrawing nature may mitigate such side reactions.
- Catalyst Efficiency :
Structural and Functional Comparisons
- Bioactivity: Fluorinated analogs often exhibit enhanced binding to hydrophobic pockets in enzymes (e.g., phosphodiesterase 5) compared to non-fluorinated derivatives .
- Thermal Stability : The 4-fluorophenyl group may increase thermal stability relative to thiophene or pyridinyl analogs (e.g., 3-methyl-12-(2-thienyl) derivative) due to stronger C–F bonds .
Biological Activity
The compound 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a fused benzimidazole and quinazolinone framework with a 4-fluorophenyl substituent, suggests diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with structurally related compounds.
Chemical Structure
The chemical structure of This compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds within the benzimidazoquinazolinone class exhibit a variety of biological activities. The presence of the fluorine atom in the 4-position of the phenyl ring enhances lipophilicity and can influence receptor binding affinity and selectivity.
Key Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Neuroactivity : Related compounds have demonstrated neuroprotective effects, indicating potential applications in neurodegenerative diseases.
- Antimicrobial Properties : Similar derivatives have shown efficacy against various bacterial strains.
The mechanism by which This compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : Interaction with key enzymes involved in cell cycle regulation and apoptosis.
- Receptor Modulation : Binding to neurotransmitter receptors or other molecular targets that influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
A comparison of structurally similar compounds highlights variations in biological activity based on substituent differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 12-(3-chlorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Chlorine substituent | Anticancer |
| 12-(pyridin-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Pyridine ring | Neuroactive |
| 12-(methylthio)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one | Methylthio group | Antimicrobial |
This table illustrates how variations in substituents can significantly influence the pharmacological profiles of these compounds.
Case Studies and Research Findings
Several studies have evaluated the pharmacological properties of related compounds:
- Antitumor Studies : A study demonstrated that a structural analogue exhibited significant cytotoxicity against breast cancer cell lines through apoptosis induction.
- Neuroprotective Effects : Research indicated that another derivative improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress markers.
- Antimicrobial Efficacy : Compounds with similar structures were tested against multi-drug resistant bacteria and showed promising results.
Q & A
Q. What are the optimal catalytic systems and reaction conditions for synthesizing 12-(4-fluorophenyl)-tetrahydrobenzimidazoquinazolinone?
The synthesis is optimized using solvent-free conditions and diverse catalysts. Keggin-type heteropoly acids (e.g., HPA/Montmorillonite K-10) achieve yields of 85–92% in 20–40 minutes . Magnetic Cu@Fe₃O₄ nanoparticles enable rapid synthesis (15–30 minutes, 88–93% yields) with easy catalyst recovery via external magnets . Brønsted acidic ionic liquids immobilized on Na⁺-Montmorillonite (Na⁺-MMT-[pmim]HSO₄) provide excellent yields (90–95%) in 10–15 minutes, emphasizing green chemistry .
Q. How is regioselectivity achieved in the synthesis of tetrahydrobenzimidazoquinazolinones, and what analytical methods confirm the correct regioisomer?
Regioselectivity arises from multi-component cyclocondensation of 2-aminobenzimidazole, dimedone, and aldehydes, favoring the 12-aryl-substituted isomer (4a-g). NMR techniques (¹H, HSQC, HMBC, NOESY) distinguish regioisomers by analyzing proton environments and correlations. For example, non-exchangeable H-12 protons (δ 6.34–6.61 ppm) and 5-NH groups (δ 10.65–11.30 ppm) confirm the correct structure .
Q. What spectroscopic and chromatographic methods are essential for characterizing this compound?
Key methods include:
- HRMS : Confirms molecular ion peaks (e.g., m/z 315.0428 for the parent compound) .
- FT-IR and XRD : Verify functional groups and crystallinity of catalysts (e.g., Cu@Fe₃O₄ MNPs) .
- NMR (¹³C, ¹H, 2D experiments) : Resolves regioselectivity and hydrogen bonding .
- TGA and SEM : Assess thermal stability and catalyst morphology .
Q. What green chemistry principles are applied in the synthesis of this compound?
Solvent-free reactions minimize waste, while reusable catalysts (Cu@Fe₃O₄ MNPs, Na⁺-MMT-[pmim]HSO₄) enhance sustainability. Magnetic catalysts retain >90% efficiency after seven cycles , and ionic liquid-supported clays reduce reaction times and energy consumption .
Advanced Research Questions
Q. How do contradictions in catalytic efficiency reports inform the design of novel catalysts for this synthesis?
Comparative studies reveal trade-offs between efficiency, cost, and scalability. For instance, NGPU (a glucose-pregabalin-urea eutectic mixture) outperforms traditional catalysts in reaction time (20 vs. 60 minutes) and yield (92% vs. 75%) but requires optimization for large-scale applications . Heterogeneous catalysts (e.g., Cu@Fe₃O₄) offer magnetic recovery advantages over homogeneous systems, though ligand design impacts stability .
Q. What mechanistic insights explain the formation pathway of this compound under varying catalytic conditions?
The reaction proceeds via a multi-component cyclocondensation mechanism:
- Step 1 : Aldehyde activation by acidic catalysts (e.g., HPA/Montmorillonite) forms imine intermediates.
- Step 2 : Nucleophilic attack by 2-aminobenzimidazole and dimedone leads to cyclization.
- Step 3 : Acidic or nanocatalytic surfaces stabilize transition states, accelerating ring closure . Kinetic studies under solvent-free conditions suggest rate-limiting steps involve imine formation .
Q. How can computational methods like DFT be applied to study the electronic structure and reactivity?
Density Functional Theory (DFT) calculations predict electronic properties, such as HOMO-LUMO gaps and charge distribution, to rationalize regioselectivity. For analogous quinazolinones, DFT correlates NMR chemical shifts with electron density at key positions, validating experimental data . Molecular docking studies (not directly reported for this compound) could model interactions with biological targets using similar frameworks .
Q. How to address discrepancies in spectral data interpretation across different studies?
Discrepancies arise from solvent effects, impurities, or crystallinity. Advanced NMR techniques (e.g., NOESY for spatial proximity) and cross-validation with X-ray crystallography (as in related compounds ) resolve ambiguities. For example, conflicting ¹H NMR signals for NH groups are clarified by deuterium exchange experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
